Superior In Vitro Antimycobacterial Potency of MmpL3-IN-1 Compared to SQ109, AU1235, and BM212
MmpL3-IN-1 exhibits a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL against drug-sensitive *M. tuberculosis* H37Rv, which is substantially lower than the MICs of leading MmpL3 inhibitor comparators tested under comparable broth dilution conditions [1][2][3]. Specifically, this potency is approximately 15-fold lower than that of SQ109 (MIC = 0.25 µg/mL), over 3-fold lower than AU1235 (MIC = 0.0313–0.0625 µg/mL), and more than 125-fold lower than BM212 (MIC = 2 µg/mL) [2][3]. This superior potency suggests that lower compound concentrations are required to achieve bacteriostatic activity, which can be advantageous for in vitro synergy studies and for reducing potential off-target cellular toxicity.
| Evidence Dimension | Antimycobacterial Potency (MIC) |
|---|---|
| Target Compound Data | < 0.016 µg/mL |
| Comparator Or Baseline | SQ109: 0.25 µg/mL; AU1235: 0.0313–0.0625 µg/mL; BM212: 2 µg/mL |
| Quantified Difference | MmpL3-IN-1 MIC is ~15x lower than SQ109, >3x lower than AU1235, and >125x lower than BM212. |
| Conditions | Broth microdilution assay against *M. tuberculosis* H37Rv. MmpL3-IN-1 tested at 0.26-64 µg/mL for 2-7 days [1]; comparator MICs reported from Nature Communications Table 3 [2] and PubMed [3]. |
Why This Matters
Procurement of MmpL3-IN-1 is essential for studies requiring maximal antimycobacterial potency; substitution with a less potent analog like SQ109 or BM212 would require higher concentrations, potentially compromising assay signal-to-noise ratios or introducing solubility limitations.
- [1] InvivoChem. MmpL3-IN-1 (Compound 32) Product Information. CAS: 2290534-93-7. View Source
- [2] Lun, S., et al. (2013). Indoleamides are active against drug-resistant *Mycobacterium tuberculosis*. Nature Communications, 4, 2907. Table 3: MIC of indoleamides and three additional compounds reported to target the MmpL3 mycolic acid transporter. View Source
- [3] Gokhale, R. S., et al. BM212 related compounds were found to be potent anti-TB agents. MIC data via ScienceDirect. View Source
